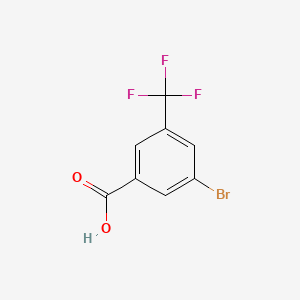

2-碘-3-甲氧基苯甲腈

描述

Synthesis Analysis

The synthesis of compounds related to 2-Iodo-3-methoxybenzonitrile involves various strategies. For instance, iodobenzene-catalyzed cyclization is used to synthesize 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides from 2-aryl-N-methoxyethanesulfonamides, which suggests that iodine can act as a catalyst in the formation of methoxy-substituted aromatic compounds . Additionally, a synthesis route from vanillin to 3-methoxy-4-chloro-5-nitrobenzonitrile is reported, indicating that methoxy-substituted benzonitriles can be derived from natural products . These methods could potentially be adapted for the synthesis of 2-Iodo-3-methoxybenzonitrile.

Molecular Structure Analysis

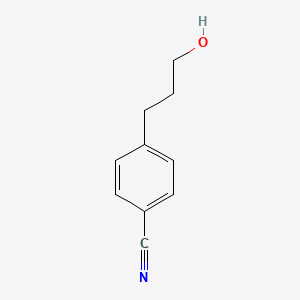

The molecular structure of related compounds can be analyzed using spectroscopic techniques. For example, the two-color resonance enhanced two-photon ionization (R2PI) and mass analyzed threshold ionization (MATI) spectroscopy of 2-methoxybenzonitrile provides information on the electronic structure and active vibrations of the molecule . This suggests that similar techniques could be used to study the molecular structure of 2-Iodo-3-methoxybenzonitrile.

Chemical Reactions Analysis

The chemical reactivity of benzonitriles is highlighted in several papers. The reaction of 3,5-dinitrobenzonitrile with sodium methoxide in methanol leads to the formation of methoxy(3,5-dinitrophenyl)methanimine, indicating that benzonitriles can undergo nucleophilic substitution reactions . Furthermore, the palladium-catalyzed norbornene-mediated tandem ortho-C-H-amination/ipso-C-I-cyanation of iodoarenes to synthesize 2-aminobenzonitriles shows the potential for regiospecific functionalization of iodo-substituted benzonitriles . These reactions could be relevant to the chemical behavior of 2-Iodo-3-methoxybenzonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitriles and their derivatives can be inferred from their interactions and polymorphism. For example, 3,5-dihalo-4-hydroxybenzonitriles form chain-like arrangements and polymorphs through specific intermolecular interactions . This suggests that 2-Iodo-3-methoxybenzonitrile may also exhibit unique solid-state properties due to its functional groups. Additionally, the oxidation of 2-methoxyphenols with electron-withdrawing groups using (diacetoxy)iodobenzene indicates the susceptibility of methoxy-substituted compounds to oxidative conditions .

科学研究应用

光谱分析

2-碘-3-甲氧基苯甲腈及其衍生物被用于光谱研究,例如在共振增强双光子电离和质量分析阈电离光谱中。这些技术有助于确定化合物的分子结构和能级跃迁。例如,赵等人(2019年)使用类似的方法研究了2-甲氧基苯甲腈,突出了这些化合物在理解分子振动和能级状态中的作用(Zhao, Jin, Li, & Jia, 2019)。

合成方法

关于2-碘-3-甲氧基苯甲腈衍生物的合成方法有研究进展。例如,赵海霜(2003年)开发了一种制备4-羟基-3-碘-5-硝基苯甲腈的新方法,强调高产率和低成本生产(Zhao Hai-shuang, 2003)。

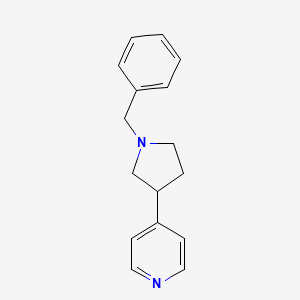

有机合成

在有机合成中,2-碘-3-甲氧基苯甲腈衍生物参与类似钯(0)催化的环化反应。Pletnev、Tian和Larock(2002年)展示了2-碘苯甲腈在合成2,3-二芳基吲哚酮和多环芳香酮中的用途(Pletnev, Tian, & Larock, 2002)。

生物学研究

2-碘-3-甲氧基苯甲腈在生物研究中也很重要。Govindharaju等人(2019年)探索了使用2-氨基苯甲腈合成和生物评价Cr(III)配合物,该配合物是许多生物活性化合物的起始物(Govindharaju, Muruganantham, Balasubramaniyan, Palanivelan, Jayalakshmi, Rajalakshmi, & Ramachandramoorthy, 2019)。

属性

IUPAC Name |

2-iodo-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXZAKBIPOVXMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

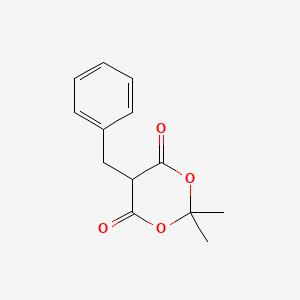

COC1=CC=CC(=C1I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455517 | |

| Record name | 2-Iodo-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-3-methoxybenzonitrile | |

CAS RN |

490039-70-8 | |

| Record name | 2-Iodo-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)

![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)